1-Ethyl-N-(3-(phenylcarbamoyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-Ethyl-N-(3-(phenylcarbamoyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of amides. It features a pyrazole ring, a thiophene ring, and a phenylcarbamoyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-N-(3-(phenylcarbamoyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Attachment of the Phenylcarbamoyl Group: This step involves the reaction of the intermediate with phenyl isocyanate under controlled conditions to form the phenylcarbamoyl group.
Final Assembly: The final step involves the coupling of the pyrazole and thiophene intermediates under suitable conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-N-(3-(phenylcarbamoyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
1-Ethyl-N-(3-(phenylcarbamoyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-(3-(phenylcarbamoyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
- 1-Ethyl-N-(3-(phenylcarbamoyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide
- 1-Methyl-N-(3-(phenylcarbamoyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide
- 1-Propyl-N-(3-(phenylcarbamoyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide
Comparison:
- Structural Differences: The main difference lies in the alkyl group attached to the pyrazole ring (ethyl, methyl, propyl).
- Chemical Properties: These structural variations can lead to differences in solubility, reactivity, and stability.
- Biological Activity: The biological activity may vary depending on the specific interactions with molecular targets, which can be influenced by the size and nature of the alkyl group.
This compound stands out due to its unique combination of functional groups, making it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
1-ethyl-N-[3-(phenylcarbamoyl)thiophen-2-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-2-21-10-8-14(20-21)16(23)19-17-13(9-11-24-17)15(22)18-12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBBEACFJKZTRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C=CS2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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